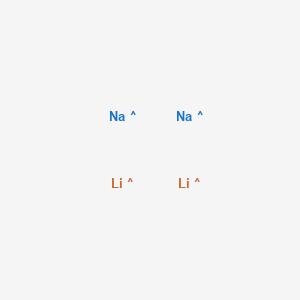
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O6 This compound is characterized by the presence of three hydroxyl groups, a nitro group, and a methyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide typically involves the nitration of a precursor compound, followed by methylation and subsequent hydroxylation. One common method includes:
Methylation: The addition of a methyl group to the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4,6-Trihydroxy-N-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2,4,6-Trihydroxybenzamide: Lacks the nitro and methyl groups, resulting in different chemical properties.
N-methyl-3-nitrobenzamide: Lacks the hydroxyl groups, affecting its reactivity and applications.
3,5-Dinitrobenzamide: Contains two nitro groups, leading to different redox properties.
Uniqueness: 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide is unique due to the combination of hydroxyl, nitro, and methyl groups on the benzamide core
特性
CAS番号 |
126395-15-1 |
|---|---|
分子式 |
C8H8N2O6 |
分子量 |
228.16 g/mol |
IUPAC名 |
2,4,6-trihydroxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O6/c1-9-8(14)5-3(11)2-4(12)6(7(5)13)10(15)16/h2,11-13H,1H3,(H,9,14) |
InChIキー |
AUWJIXZLNBYPCU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)






![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

